molecular formula C11H15N B1584430 1-Adamantyl isocyanide CAS No. 22110-53-8

1-Adamantyl isocyanide

Cat. No.: B1584430
CAS No.: 22110-53-8
M. Wt: 161.24 g/mol
InChI Key: RPRJRJNIFAYHRF-UHFFFAOYSA-N
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Description

1-Adamantyl isocyanide is an organic compound characterized by the presence of an adamantane structure bonded to an isocyanide group. The adamantane structure is a tricyclic hydrocarbon with a diamond-like framework, which imparts unique stability and rigidity to the molecule. The isocyanide group, known for its distinctive reactivity, consists of a carbon atom triple-bonded to a nitrogen atom. This combination makes this compound a compound of significant interest in various fields of chemistry and material science .

Preparation Methods

1-Adamantyl isocyanide can be synthesized through several methods, with one of the most common routes involving the dehydration of 1-adamantyl formamide. The process typically involves the following steps :

    Formylation of 1-adamantylamine: 1-Adamantylamine is reacted with formic acid to produce 1-adamantyl formamide.

    Dehydration: The formamide is then dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature.

    Purification: The crude product is purified through column chromatography to obtain pure this compound.

Industrial production methods may involve scaling up this process, ensuring careful control of reaction conditions to maximize yield and purity while minimizing exposure to hazardous reagents .

Chemical Reactions Analysis

1-Adamantyl isocyanide undergoes a variety of chemical reactions, primarily due to the unique reactivity of the isocyanide group. Some of the notable reactions include :

    Nucleophilic Substitution (SN2): The isocyanide group can act as a nucleophile in SN2 reactions, replacing halogens or sulfonyl esters in alkyl halides to form secondary amides.

    Multicomponent Reactions: It participates in multicomponent reactions such as the Ugi reaction, where it reacts with aldehydes, amines, and carboxylic acids to form peptidomimetic compounds.

    Radical Reactions: The isocyanide group can also engage in radical reactions, forming imidoyl radicals that can undergo further transformations.

Common reagents used in these reactions include alkyl halides, aldehydes, amines, carboxylic acids, and various radical initiators. The major products formed from these reactions are often amides, peptidomimetics, and other complex organic molecules .

Scientific Research Applications

1-Adamantyl isocyanide finds applications in several scientific research areas :

    Chemistry: It is used in the synthesis of heterocycles and complex organic molecules through multicomponent reactions.

    Biology: The compound is explored for its potential in drug discovery, particularly in the design of peptidomimetics and other bioactive molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials, including functionalized nanoparticles and polymers.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

1-Adamantyl isocyanide can be compared with other isocyanides such as tert-butyl isocyanide, cyclohexyl isocyanide, and phenyl isocyanide . While all these compounds share the isocyanide functional group, this compound is unique due to the adamantane structure, which imparts greater stability and rigidity. This makes it particularly useful in applications requiring robust and stable molecules. Similar compounds include:

  • tert-Butyl isocyanide
  • Cyclohexyl isocyanide
  • Phenyl isocyanide
  • 2,6-Dimethylphenyl isocyanide
  • Benzyl isocyanide

These compounds differ in their reactivity and applications, with this compound standing out for its unique structural properties .

Properties

IUPAC Name

1-isocyanoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRJRJNIFAYHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176630
Record name 1-Adamantyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22110-53-8
Record name 1-Adamantyl isocyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022110538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Adamantyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isocyanoadamantane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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